4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzoyl group, a fluoropyrimidinyl group, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The reaction begins with the chlorination of benzoyl chloride to form 4-chlorobenzoyl chloride.
Piperazine Derivative Formation: The 4-chlorobenzoyl chloride is then reacted with piperazine to form 4-(4-chlorobenzoyl)piperazine.
Introduction of the Fluoropyrimidinyl Group: The final step involves the reaction of 4-(4-chlorobenzoyl)piperazine with 5-fluoropyrimidine-2-one under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl and fluoropyrimidinyl moieties.
Oxidation and Reduction: The piperazinone ring can be subjected to oxidation or reduction under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the breakdown of the piperazinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Substitution Reactions: Products may include derivatives with different substituents on the benzoyl or pyrimidinyl rings.
Oxidation and Reduction: Products may include oxidized or reduced forms of the piperazinone ring.
Hydrolysis: Products may include smaller fragments resulting from the breakdown of the piperazinone ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorobenzoyl)piperazine: Lacks the fluoropyrimidinyl group, making it less complex.
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one: Lacks the chlorobenzoyl group, resulting in different chemical properties.
4-(4-Chlorobenzoyl)-1-(2-pyrimidinyl)piperazin-2-one: Similar structure but without the fluorine atom, leading to different reactivity.
Uniqueness
4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to the presence of both the chlorobenzoyl and fluoropyrimidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2/c16-11-3-1-10(2-4-11)14(23)20-5-6-21(13(22)9-20)15-18-7-12(17)8-19-15/h1-4,7-8H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVJAKUHJSJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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